molecular formula C20H19ClO4 B3664556 6-chloro-7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one

6-chloro-7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one

Cat. No.: B3664556
M. Wt: 358.8 g/mol
InChI Key: GMOGJPWPYQNTKO-UHFFFAOYSA-N
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Description

6-Chloro-7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one is a coumarin derivative characterized by a chloro substituent at position 6, a 3-methoxybenzyloxy group at position 7, and a propyl chain at position 4. This compound’s structural features—particularly its substituted benzyloxy and alkyl groups—position it within a broader class of coumarin-based drug candidates. Below, we compare its properties with structurally similar compounds, focusing on substituent effects, physicochemical data, and synthesis pathways.

Properties

IUPAC Name

6-chloro-7-[(3-methoxyphenyl)methoxy]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO4/c1-3-5-14-9-20(22)25-18-11-19(17(21)10-16(14)18)24-12-13-6-4-7-15(8-13)23-2/h4,6-11H,3,5,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOGJPWPYQNTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a chromenone derivative with 3-methoxybenzyl chloride in the presence of a base, followed by chlorination and propylation steps. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

6-chloro-7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The target compound’s key substituents distinguish it from analogs (Table 1):

Compound Name Position 4 Position 6 Position 7 Substituent Reference
Target Compound Propyl Cl 3-Methoxybenzyloxy -
7-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-4-propyl-2H-chromen-2-one (7b) Propyl H 5-Phenyl-1,3,4-thiadiazol-2-yloxy
6-Chloro-7-[(3,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one Phenyl Cl 3,4-Dichlorobenzyloxy
6-Chloro-7-[(2-methoxyphenyl)methoxy]-4-propyl-2H-chromen-2-one Propyl Cl 2-Methoxybenzyloxy
7-(Oxiran-2-ylmethoxy)-4-phenyl-6-chloro-2H-chromen-2-one (ZX-AN052596) Phenyl Cl Oxiran-2-ylmethoxy (epoxide)

Key Observations:

  • The thiadiazol-2-yloxy group in 7b introduces heterocyclic rigidity, which may improve binding affinity in enzymatic inhibition.
  • Stereoelectronic Effects: The ortho-methoxy isomer in may introduce steric hindrance compared to the para-substituted target compound, altering molecular conformation and intermolecular interactions.

Physicochemical Properties

Available data for analogs (Table 2):

Compound Name Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
Target Compound Not Reported N/A 372.81 -
7b 150 48.3 381.43
7c 171–173 51.3 441.89
6-Chloro-7-[(2-methoxyphenyl)methoxy]-4-propyl-2H-chromen-2-one Not Reported N/A 358.82
ZX-AN052596 Not Reported N/A 352.13

Analysis:

  • The target compound’s molecular weight (estimated 372.81 g/mol) aligns with propyl-substituted coumarins. Higher melting points in halogenated analogs (e.g., 7c at 171–173°C ) suggest stronger intermolecular forces due to Cl substituents.
  • Yields for analogs synthesized via nucleophilic substitution (e.g., 48.3% for 7b ) indicate moderate efficiency, likely influenced by steric hindrance from bulky substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one
Reactant of Route 2
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6-chloro-7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one

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